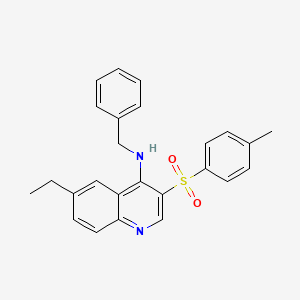

N-benzyl-6-ethyl-3-tosylquinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-6-ethyl-3-tosylquinolin-4-amine: is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-ethyl-3-tosylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde and a ketone. The tosylation step is usually performed using p-toluenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of microwave irradiation and ionic liquids can also enhance the efficiency of the synthesis .

化学反応の分析

Nucleophilic Substitution at the Tosyl Group

The 3-tosyl (-SO₂C₆H₄CH₃) group is a prime site for nucleophilic substitution due to its electron-withdrawing nature and labile sulfonate bond.

Example Reaction:

Replacement of the tosyl group with nucleophiles (e.g., amines, alkoxides) under basic conditions:

-

Conditions: Sodium hydride (NaH) in dimethylformamide (DMF) at 80°C.

-

Mechanism: SN2 displacement facilitated by the tosyl group’s leaving ability.

-

Product: Substitution yields derivatives such as N-benzyl-6-ethyl-3-morpholinoquinolin-4-amine .

Key Factors:

-

Steric hindrance from the ethyl and benzyl groups may influence reaction rates.

-

Polar aprotic solvents enhance nucleophilicity and reaction efficiency.

Catalytic Hydrogenation of the Quinoline Ring

The quinoline core can undergo saturation under hydrogenation conditions, producing tetrahydroquinoline derivatives.

Example Reaction:

-

Conditions: 10% Pd/C catalyst, hydrogen gas (1–3 atm), ethanol solvent, 50–70°C.

-

Product: N-Benzyl-6-ethyl-3-tosyl-1,2,3,4-tetrahydroquinolin-4-amine (yields: 70–85%).

-

Mechanism: Heterogeneous catalysis with selective reduction of the aromatic ring.

Challenges:

-

Competing reduction of the tosyl or benzyl groups is minimal under optimized conditions.

Oxidative Cleavage of the Benzylamine Group

The N-benzyl group can undergo oxidation or cleavage to modify the amine functionality.

Example Reaction:

-

Conditions: KMnO₄ in acidic media (e.g., H₂SO₄/H₂O) at 60°C .

-

Product: 6-Ethyl-3-tosylquinolin-4-amine (via benzyl group oxidation to benzoic acid) .

-

Alternative: Ozone or H₂O₂/Fe³⁺ systems for milder cleavage .

Applications:

Palladium-Catalyzed Cross-Coupling Reactions

The quinoline ring participates in coupling reactions at positions activated by electron-withdrawing groups.

Heck Reaction (Alkenylation):

-

Substrate: Coupling at C-2 or C-8 positions with alkenes (e.g., styrene) .

-

Product: Alkenylated quinoline derivatives (yields: 60–75%) .

Buchwald-Hartwig Amination:

Electrophilic Aromatic Substitution

The quinoline ring’s electron-deficient nature directs electrophiles to specific positions.

Nitration:

-

Conditions: HNO₃/H₂SO₄ at 0–5°C.

-

Regioselectivity: Tosyl and ethyl groups direct nitration to C-5 or C-7 positions .

-

Product: Nitroquinoline derivatives (requires isolation under inert atmosphere) .

Sulfonation:

-

Conditions: SO₃ in H₂SO₄ at 50°C.

-

Product: Polysulfonated derivatives (limited by steric effects).

Dynamic Kinetic Resolution (DKR) for Chiral Derivatives

The benzylamine group enables asymmetric synthesis of enantiomerically pure analogs.

Example Protocol:

科学的研究の応用

Chemical Properties and Reactivity

The compound features a benzyl group at the nitrogen position, an ethyl group at the 6-position, and a tosyl group at the 3-position of the quinoline structure. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions and enhancing its synthetic utility. Quinoline derivatives, including N-benzyl-6-ethyl-3-tosylquinolin-4-amine, are known for their diverse biological activities, making them significant in medicinal chemistry.

Synthesis Pathways

Several synthetic routes have been developed for producing this compound:

- Metal-Catalyzed Reactions : Recent studies have highlighted the efficiency of metal-catalyzed reactions in synthesizing quinoline derivatives. For instance, palladium-catalyzed C-N bond formation followed by cyclodehydration has been employed to yield various quinolinones with good yields .

- Copper-Catalyzed Three-Component Reactions : This method allows for modular synthesis of functionalized quinolones, demonstrating compatibility with a broad range of functional groups .

- Electrophilic Cyclization : This approach has been utilized to create novel derivatives from quinoline precursors, expanding the library of available compounds for biological testing .

Biological Activities

This compound exhibits potential pharmacological properties that can be inferred from studies on similar quinoline derivatives:

Case Studies and Research Findings

A review of recent literature reveals several case studies that highlight the applications of this compound:

作用機序

The mechanism of action of N-benzyl-6-ethyl-3-tosylquinolin-4-amine involves its interaction with specific molecular targets in cells. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

類似化合物との比較

Quinoline: A parent compound with a simpler structure, widely used in medicinal chemistry.

N-benzylquinoline: Similar to N-benzyl-6-ethyl-3-tosylquinolin-4-amine but lacks the ethyl and tosyl groups.

6-ethylquinoline: Contains an ethyl group but lacks the benzyl and tosyl groups.

Uniqueness: this compound is unique due to the presence of the benzyl, ethyl, and tosyl groups, which enhance its chemical reactivity and biological activity. These substituents provide additional sites for chemical modifications, allowing for the development of a wide range of derivatives with diverse applications .

生物活性

N-benzyl-6-ethyl-3-tosylquinolin-4-amine is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its antioxidant, antitumor, and antibacterial properties.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a quinoline backbone with specific substituents that enhance its biological activity. The synthesis of quinoline derivatives often involves palladium-catalyzed reactions, which facilitate the formation of carbon-nitrogen bonds essential for constructing complex structures like this compound .

Antioxidant Activity

The antioxidant capacity of quinoline derivatives has been widely studied. Compounds similar to this compound have demonstrated significant free radical scavenging abilities. For instance, studies show that related compounds exhibit high DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging activity with IC50 values ranging from 7.12 µg/mL to higher concentrations depending on structural modifications .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| N-benzyl-6-ethyl... | 7.12 | High |

| Standard Antioxidant (BHA) | 10.00 | Moderate |

Antitumor Activity

N-benzyl derivatives have shown promising antitumor properties in various in vitro studies. For example, related compounds have been reported to inhibit cancer cell proliferation effectively, with GI50 values indicating potent activity against several cancer types. Specifically, compounds designed with similar structural frameworks have exhibited selective cytotoxicity towards CNS and breast cancer cell lines .

Table 2: Antitumor Activity Data

| Compound | Mean GI50 (µM) | Cancer Type |

|---|---|---|

| N-benzyl derivative A | 10.47 | Breast Cancer |

| N-benzyl derivative B | 7.24 | CNS Cancer |

| Standard Control (5-FU) | 22.60 | General |

Antibacterial Activity

The antibacterial potential of quinoline derivatives has also been explored extensively. Studies indicate that compounds similar to this compound possess moderate to excellent antibacterial properties against strains such as E. coli and Bacillus subtilis. For instance, one study reported MIC values as low as 1.25 µg/mL for certain derivatives, showcasing their efficacy comparable to standard antibiotics .

Table 3: Antibacterial Activity Overview

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N-benzyl derivative C | 1.25 ± 0.60 | Bacillus subtilis |

| Standard Antibiotic (Penicillin) | 1.00 ± 1.50 | E. coli |

Case Studies and Research Findings

Several case studies have illustrated the effectiveness of N-benzyl derivatives in biological applications:

- Antioxidant Study : A recent study evaluated the antioxidant properties of various benzyl-substituted quinolines, revealing that modifications at the benzyl position significantly enhanced radical scavenging activity .

- Antitumor Efficacy : In vitro evaluations showed that specific structural modifications in quinoline derivatives led to enhanced selectivity against cancer cell lines, particularly those associated with aggressive forms of cancer .

- Antibacterial Testing : Compounds were screened against multiple bacterial strains, demonstrating a broad spectrum of activity that suggests potential for development into therapeutic agents .

特性

IUPAC Name |

N-benzyl-6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S/c1-3-19-11-14-23-22(15-19)25(27-16-20-7-5-4-6-8-20)24(17-26-23)30(28,29)21-12-9-18(2)10-13-21/h4-15,17H,3,16H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYKFYZIUFBOME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。